molecular formula C17H16O B14684434 9-Anthracenemethanol, 10-ethyl- CAS No. 29852-41-3

9-Anthracenemethanol, 10-ethyl-

Cat. No.: B14684434
CAS No.: 29852-41-3
M. Wt: 236.31 g/mol
InChI Key: QHPKNTLEGYQLND-UHFFFAOYSA-N
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Description

9-Anthracenemethanol, 10-ethyl- is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (CH₂OH) attached to the 9-position and an ethyl group at the 10-position. This compound is a colorless solid that is soluble in ordinary organic solvents. It is known for its versatility as a precursor in various chemical reactions and supramolecular assemblies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthracenemethanol, 10-ethyl- can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The general procedure involves suspending 9-anthraldehyde in ethanol and adding sodium borohydride. After stirring for 30 minutes at room temperature, the reaction mixture is quenched with water, and the aqueous phase is extracted with ether. The organic extract is then dried and concentrated to yield the crude alcohol, which is purified by flash column chromatography .

Industrial Production Methods: While specific industrial production methods for 9-Anthracenemethanol, 10-ethyl- are not widely documented, the synthesis typically follows similar procedures as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-Anthracenemethanol, 10-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted anthracene derivatives .

Scientific Research Applications

9-Anthracenemethanol, 10-ethyl- has been extensively employed in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 9-Anthracenemethanol, 10-ethyl- involves its participation in various chemical reactions. For instance, in Diels-Alder reactions, it acts as a diene, interacting with dienophiles to form six-membered ring systems. The compound’s hydroxymethyl group can undergo proton exchange reactions, leading to the formation of different derivatives .

Comparison with Similar Compounds

    9-Anthracenemethanol: Lacks the ethyl group at the 10-position.

    9-Anthraldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    Anthracene: The parent compound without any functional groups.

Uniqueness: 9-Anthracenemethanol, 10-ethyl- is unique due to the presence of both a hydroxymethyl group and an ethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical syntheses and applications .

Properties

CAS No.

29852-41-3

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(10-ethylanthracen-9-yl)methanol

InChI

InChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3

InChI Key

QHPKNTLEGYQLND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO

Origin of Product

United States

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